molecular formula C10H13ClHg B11940789 2-Methyl-2-phenylpropylmercuric chloride CAS No. 80994-87-2

2-Methyl-2-phenylpropylmercuric chloride

Cat. No.: B11940789
CAS No.: 80994-87-2
M. Wt: 369.25 g/mol
InChI Key: PSEHXVLRPNEJQR-UHFFFAOYSA-M
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Description

2-Methyl-2-phenylpropylmercuric chloride is an organomercury compound with the molecular formula C10H13ClHg. It is known for its unique chemical properties and potential applications in various fields of scientific research. This compound is part of a broader class of organomercury compounds, which are characterized by the presence of a mercury atom bonded to a carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-phenylpropylmercuric chloride typically involves the reaction of 2-Methyl-2-phenylpropyl chloride with mercuric chloride. The reaction is carried out in an organic solvent such as diethyl ether or tetrahydrofuran (THF) under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. These methods often include the use of specialized equipment to handle the toxic and reactive nature of organomercury compounds.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenylpropylmercuric chloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to form different organomercury compounds.

    Oxidation Reactions: The compound can be oxidized under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 2-Methyl-2-phenylpropyl iodide.

Scientific Research Applications

2-Methyl-2-phenylpropylmercuric chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, although its toxicity poses significant challenges.

    Industry: It may be used in the development of specialized materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenylpropylmercuric chloride involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury atom in the compound can form strong bonds with sulfur atoms in these molecules, leading to inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Phenylmercuric acetate
  • Methylmercuric chloride
  • Ethylmercuric chloride

Comparison

Compared to other organomercury compounds, 2-Methyl-2-phenylpropylmercuric chloride is unique due to its specific structure, which includes a phenyl group and a methyl group attached to the central carbon atom

Properties

CAS No.

80994-87-2

Molecular Formula

C10H13ClHg

Molecular Weight

369.25 g/mol

IUPAC Name

chloro-(2-methyl-2-phenylpropyl)mercury

InChI

InChI=1S/C10H13.ClH.Hg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q;;+1/p-1

InChI Key

PSEHXVLRPNEJQR-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C[Hg]Cl)C1=CC=CC=C1

Origin of Product

United States

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